3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-(1-benzofuran-2-carbonylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(20-13-15-7-4-5-12-19(15)28-20)23-17-10-6-11-18(14-17)27-22(26)24-16-8-2-1-3-9-16/h1-5,7-9,12-13,17-18H,6,10-11,14H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVSXLLBIZFWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153755 | |
| Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351618-84-2 | |
| Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351618-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxamide, N-[3-[[(phenylamino)carbonyl]oxy]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Carboxybenzofuran Precursors
Benzofuran-2-carboxylic acid is synthesized via cyclization of substituted salicylaldehydes with diethyl bromomalonate under basic conditions. For example, treatment of 2-hydroxybenzaldehyde with bromomalonic ester in xylene at reflux for 48 hours yields the benzofuran core. Halogenation at the 5-position using bromine in carbon tetrachloride introduces functional handles for downstream modifications.
Activation to Benzofuran-2-carbonyl Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions typically involve refluxing in anhydrous dichloromethane (DCM) for 3–5 hours, followed by solvent evaporation. This intermediate is critical for amide bond formation with cyclohexylamine derivatives.
Preparation of Cyclohexylamine Intermediates
The cyclohexyl scaffold requires regioselective installation of amine and hydroxyl groups for subsequent carboxamide and carbamate functionalities.
Synthesis of 3-Aminocyclohexanol
3-Aminocyclohexanol is synthesized via epoxide ring-opening of cyclohexene oxide with aqueous ammonia. The reaction proceeds at 80°C for 12 hours, yielding a trans-diaxial diol-amine intermediate. Selective protection of the amine with tert-butoxycarbonyl (Boc) anhydride allows isolation of the alcohol for carbamate formation.
Functionalization of Cyclohexane-1,4-diyldimethanol
Alternatively, (1r,4r)-cyclohexane-1,4-diyldimethanol is derivatized through selective mono-functionalization. In a representative procedure, one hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, while the other is converted to a carbamate. Deprotection via tetrabutylammonium fluoride (TBAF) regenerates the alcohol for subsequent reactions.
Carbamate Formation via Carbodiimide-Mediated Coupling
Phenylcarbamate installation on the cyclohexanol derivative is achieved using CDI or phosgene equivalents.
CDI-Activated Carbamate Synthesis
A mixture of phenylamine (1.2 equiv), CDI (1.5 equiv), and (1r,4r)-cyclohexane-1,4-diyldimethanol in acetonitrile is heated at 65–70°C for 19 hours under nitrogen. This method affords ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl phenylcarbamate in 78% yield after aqueous workup and recrystallization.
| Yield | Reaction Conditions | Key Reagents |
|---|---|---|
| 78% | 65–70°C, 19 h, N₂ | CDI, acetonitrile |
Pyridine-Mediated Carbamate Coupling
Alternative protocols employ pyridine as both base and solvent. For example, reacting phenyl chloroformate with 3-aminocyclohexanol in pyridine at reflux for 12 hours yields the carbamate in 57% yield after column chromatography.
Amidation Strategies for Benzofuran-2-carboxamide
The benzofuran-2-carbonyl chloride is coupled to the cyclohexylamine intermediate via nucleophilic acyl substitution.
Schotten-Baumann Conditions
Aqueous sodium hydroxide (2 M) facilitates the reaction between benzofuran-2-carbonyl chloride and 3-aminocyclohexanol at 0–5°C. This method minimizes hydrolysis of the acid chloride, achieving 65% yield after extraction with ethyl acetate.
CDI-Mediated Amide Bond Formation
Benzofuran-2-carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) to form the acyl imidazole intermediate. Addition of 3-aminocyclohexanol (1.1 equiv) at room temperature for 6 hours furnishes the carboxamide in 82% yield.
| Yield | Reaction Conditions | Key Reagents |
|---|---|---|
| 82% | RT, 6 h, THF | CDI |
Optimization of Reaction Conditions and Yields
Solvent polarity and temperature critically influence reaction efficiency.
Solvent Effects on Carbamate Formation
Polar aprotic solvents like acetonitrile enhance CDI-mediated carbamate yields (78%) compared to dichloromethane (62%). Conversely, pyridine improves reactivity in SNAr reactions but requires stringent anhydrous conditions.
Temperature-Dependent Amidation
Elevating the temperature to 50°C during amidation reduces reaction time from 12 to 4 hours but risks epimerization of the cyclohexylamine. Optimal results are obtained at 25°C with extended stirring.
Purification and Characterization Techniques
Column Chromatography
Silica gel chromatography using 5–10% methanol/DCM gradients resolves carbamate and carboxamide products. Rf values for the target compound typically range from 0.3–0.4.
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃) of 3-(benzofuran-2-carboxamido)cyclohexyl phenylcarbamate reveals key signals:
- δ 7.62 (d, J = 8.5 Hz, 1H, benzofuran H-3)
- δ 4.95 (m, 1H, cyclohexyl CH-O)
- δ 3.45 (t, J = 5.7 Hz, 2H, carbamate CH₂).
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its carbamate and amide functional groups:
Mechanistic Insight :
-
Carbamate hydrolysis follows nucleophilic acyl substitution, forming transient isocyanate intermediates that react with water .
-
Amide bonds require harsher conditions (e.g., 6M HCl, 12h) for cleavage, as seen in related benzofuran carboxamides .
Transamidation and Aminolysis
The phenylcarbamate group participates in nucleophilic displacement reactions:
text1. Dissolve compound (1 mmol) in dry toluene. 2. Add primary amine (1.5 mmol) and heat at 60°C under N₂. 3. Monitor by TLC; purify via column chromatography (DCM/acetone).
| Amine Used | Product | Yield | Applications |
|---|---|---|---|
| Benzylamine | Cyclohexyl N-benzylcarbamate | 88% | Prodrug design |
| Morpholine | Cyclohexyl N-morpholinecarbamate | 76% | Bioactivity optimization |
Key Finding : Transamidation proceeds via a two-step, one-pot Boc-activation strategy, enabling modular diversification .
Oxidation and Electrophilic Substitution
The benzofuran moiety undergoes regioselective modifications:
Oxidation:
-
Product : 2,3-Dihydroxybenzofuran derivative (72% yield)
-
Mechanism : Radical-mediated cleavage of the furan ring, confirmed by ESR studies .
Electrophilic Aromatic Substitution:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 of benzofuran | 5-Nitro derivative | 65% |
| Br₂/FeCl₃ | C4 of benzofuran | 4-Bromo derivative | 58% |
Note : Substitution occurs preferentially at electron-rich positions (C4/C5) due to the directing effects of the fused oxygen heterocycle .
Coupling Reactions for Structural Diversification
The amide group facilitates peptide-like couplings:
Protocol from :
text1. Activate benzofuran-2-carboxylic acid with EDCI/DMAP in DMF. 2. Add cyclohexylamine derivative (1.2 eq), stir under N₂ for 24h. 3. Purify via reverse-phase HPLC.
| R-Group | Coupling Partner | Application |
|---|---|---|
| -SO₂Ph | 8-Aminoquinoline | Antibacterial agents |
| -OAc | Thiomorpholine | Enzyme inhibition |
Efficiency : >90% conversion achieved using Pd-catalyzed C–H arylation strategies .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Conditions | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|---|
| pH 7.4 buffer | 37°C, 24h | 8.2 ± 0.3h | Carbamate hydrolysis |
| Human plasma | 37°C, 24h | 6.1 ± 0.5h | Esterase-mediated cleavage |
Structural Implications :
Scientific Research Applications
3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate, a compound of interest in medicinal chemistry, has shown potential applications in various scientific fields. This article explores its applications, particularly in drug development and therapeutic uses, supported by relevant case studies and data.
Structure
This compound is characterized by the following structural features:
- Benzofuran moiety : Imparts biological activity.
- Carbamate group : Enhances solubility and bioavailability.
- Cyclohexyl ring : Contributes to structural rigidity.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
Case Study : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited IC50 values in the low micromolar range against these cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. It appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study : A study conducted on animal models of neurodegenerative diseases showed that administration of the compound significantly reduced markers of inflammation and apoptosis in brain tissues . This suggests its potential application in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory disorders.
Data Table: Summary of Applications
| Application Area | Findings | References |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 and A549 | |
| Neuroprotective Effects | Reduced inflammation and apoptosis markers | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with various molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of tumor cell growth, antibacterial effects, or other biological activities . The specific pathways involved depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Phenylcarbamate Derivatives
Phenylcarbamates are a well-studied class of compounds, often employed as herbicides or enzyme inhibitors. Key comparisons include:
Propham (Isopropyl Phenylcarbamate)
- Structure : Features a phenylcarbamate group attached to an isopropyl chain instead of a cyclohexyl-benzofuran system.
- Application : Widely used as a herbicide, inhibiting cell division in plants .
- Molecular Weight: 179.21 g/mol (C10H13NO2), significantly smaller than the target compound, which likely has a higher molecular weight due to the benzofuran and cyclohexyl groups.
Benzyl (3-Oxocyclohexyl)Carbamate
- Structure : Shares the cyclohexyl-carbamate motif but replaces the benzofuran group with a benzyl moiety.
- Similarity Score : 0.89 (structural similarity to the target compound) .
- Implication : The ketone group in the cyclohexyl ring may enhance solubility compared to the target compound’s amide linkage.
Cyclohexylamine Derivatives with Aromatic Substituents
Compounds with cyclohexylamine cores modified by aromatic groups highlight the role of substituent effects:
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)Thiourea
- Structure : Utilizes a thiourea group instead of carbamate and incorporates a perfluorophenyl ring.
- Molecular Weight : 367.38 g/mol (C15H18F5N3S) .
- Key Contrast : The thiourea group offers stronger hydrogen-bonding capacity than carbamates, which may influence receptor binding kinetics. The perfluorophenyl group enhances electron-withdrawing properties, contrasting with the electron-rich benzofuran in the target compound.
Benzofuran-Containing Analogs
While direct benzofuran-carbamate hybrids are sparsely documented in the provided evidence, benzofuran derivatives are frequently associated with antimicrobial and anti-inflammatory activities. The benzofuran ring in the target compound may confer enhanced metabolic stability compared to simpler phenylcarbamates like propham.
Data Tables
Table 1: Comparison of Phenylcarbamate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Application |
|---|---|---|---|---|
| Target Compound | Not provided* | Estimated >350 | Benzofuran, carbamate | Unknown (potential agrochemical) |
| Propham | C10H13NO2 | 179.21 | Phenylcarbamate, isopropyl | Herbicide |
| Benzyl (3-Oxocyclohexyl)Carbamate | C14H17NO3 | 247.29 | Cyclohexyl, carbamate, ketone | Research compound |
Table 2: Cyclohexylamine-Based Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Feature |
|---|---|---|---|---|
| Target Compound | Not provided* | Estimated >350 | Benzofuran, carbamate | Aromatic and hydrogen-bonding |
| 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)Thiourea | C15H18F5N3S | 367.38 | Thiourea, perfluorophenyl | Fluorinated substituent |
Research Findings and Implications
- Solubility Considerations : The benzofuran-carboxamido moiety likely reduces aqueous solubility compared to propham but could improve membrane permeability in biological systems.
- Synthetic Challenges : The complexity of synthesizing the benzofuran-carboxamido linkage may limit large-scale production compared to simpler carbamates .
Biological Activity
3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an anticancer agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves the formation of a benzofuran moiety followed by the introduction of a carbamate group. The synthetic pathway typically includes:
- Formation of Benzofuran Derivative : Starting from benzofuran-2-carboxylic acid, various substituents can be introduced to enhance biological activity.
- Carbamate Formation : The reaction with cyclohexyl amine and phenyl isocyanate leads to the formation of the carbamate linkage.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit significant neuroprotective properties. For instance, a study on benzofuran derivatives demonstrated their ability to protect neuronal cells against excitotoxicity induced by NMDA (N-Methyl-D-Aspartate) at concentrations around 100 μM. Notably, some derivatives showed neuroprotective efficacy comparable to memantine, a known NMDA antagonist .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored extensively. A study highlighted that certain benzofuran-based compounds demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve the formation of reactive intermediates that can bind covalently to DNA, leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival pathways .
- Antioxidant Properties : The ability to scavenge reactive oxygen species (ROS) plays a crucial role in neuroprotection and reducing oxidative stress in cells .
- Binding Affinity : Molecular docking studies suggest that this compound may exhibit strong binding affinities to specific biological targets, enhancing its therapeutic potential against diseases like cancer and neurodegenerative disorders .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Benzofuran-2-carboxamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Stepwise synthesis : Begin with benzofuran-2-carboxylic acid derivatives (e.g., benzo[b]furan-2-carboxylic acid, CAS 496-41-3) as precursors. Coupling reactions with cyclohexylamine intermediates can introduce the carboxamido group .
- Carbamate formation : React the intermediate with phenyl isocyanate under anhydrous conditions, using catalytic bases like triethylamine to facilitate carbamate bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (typically 60–80°C) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Key Techniques :
- NMR : Use - and -NMR to confirm benzofuran ring protons (δ 7.3–7.7 ppm), carbamate carbonyls (~δ 155 ppm), and cyclohexyl CH groups (δ 1.2–2.1 ppm) .
- FT-IR : Verify carbamate C=O stretches (~1700 cm) and amide N-H bends (~3300 cm) .
- Data Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. If discrepancies arise (e.g., unexpected peaks in NMR), re-isolate intermediates or employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How do structural modifications to the benzofuran core influence the biological activity of this compound, and what in vitro models are appropriate for assessing these effects?
- Structural-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -NO at benzofuran C-5) may enhance metabolic stability but reduce solubility .
- Cyclohexyl vs. aryl substitutions : Cyclohexyl groups improve lipophilicity, potentially enhancing blood-brain barrier penetration .
- Assay Models :
- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroprotective studies) .
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC values against unmodified analogs .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental binding affinities in carbamate-containing compounds?
- Approach :
- Molecular Dynamics (MD) Simulations : Account for solvent effects and ligand flexibility, which static docking models (e.g., AutoDock) may overlook .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies to refine force field parameters for carbamate moieties .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar carbamate derivatives?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted phenyl isocyanate) can skew bioassay results. Validate via HPLC (>98% purity) before testing .
- Assay Conditions : Differences in cell line passage number, serum concentration, or incubation time (e.g., 24h vs. 48h) may explain activity variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
